4-Amino-N'-(2-methylcyclohexylidene)benzenesulfonohydrazide
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Overview
Description
4-Amino-N’-(2-methylcyclohexylidene)benzenesulfonohydrazide is a chemical compound known for its unique structure and properties It is a derivative of benzenesulfonohydrazide, featuring an amino group and a methylcyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(2-methylcyclohexylidene)benzenesulfonohydrazide typically involves the reaction of 4-amino-benzenesulfonohydrazide with 2-methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-(2-methylcyclohexylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-Amino-N’-(2-methylcyclohexylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N’-(2-methylcyclohexylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N’-(2-furoyl)benzenesulfonohydrazide
- 4-Methyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide
- N’-(4-Methylcyclohexylidene)benzenesulfonohydrazide
Uniqueness
4-Amino-N’-(2-methylcyclohexylidene)benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylcyclohexylidene moiety differentiates it from other benzenesulfonohydrazide derivatives, potentially leading to unique reactivity and applications .
Properties
CAS No. |
5448-71-5 |
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Molecular Formula |
C13H19N3O2S |
Molecular Weight |
281.38 g/mol |
IUPAC Name |
4-amino-N-[(Z)-(2-methylcyclohexylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C13H19N3O2S/c1-10-4-2-3-5-13(10)15-16-19(17,18)12-8-6-11(14)7-9-12/h6-10,16H,2-5,14H2,1H3/b15-13- |
InChI Key |
WSISFJVWSMTWPZ-SQFISAMPSA-N |
Isomeric SMILES |
CC\1CCCC/C1=N/NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC1CCCCC1=NNS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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